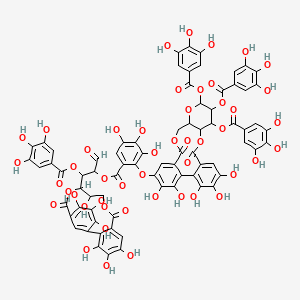

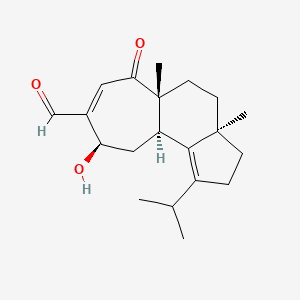

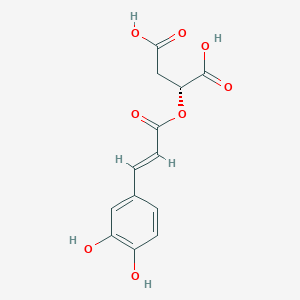

Phaselic acid, (-)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It is a plant hormone associated with photosynthesis arrest and abscission . This compound plays a significant role in the regulation of plant growth and stress responses.

Métodos De Preparación

Phaselic acid is derived from abscisic acid, which is itself a product of the C40 carotenoid zeaxanthin via several enzymatic steps. Zeaxanthin is epoxidized to form violaxanthin or neoxanthin. The C15 end of the molecule is then cleaved by an epoxycarotenoid epoxygenase to form xanthoxin, an aldehyde. Xanthoxin is reduced at the epoxy group and then hydroxylated at the aldehyde group, producing abscisic acid. The 8’ hydroxylation of abscisate, abscisic acid’s conjugate base, produces 8’-hydroxyabscisate, which cyclizes via nucleophilic attack of the existing ring by the 8’ hydroxy group to interconvert with phaseate .

Análisis De Reacciones Químicas

Phaselic acid undergoes various chemical reactions, including oxidation and reduction. It is an oxidation metabolite of abscisic acid. . Common reagents and conditions used in these reactions include the use of oxidizing agents and specific enzymes that facilitate the conversion of abscisic acid to phaselic acid. The major products formed from these reactions are phaseate and other related terpenoid compounds .

Aplicaciones Científicas De Investigación

Phaselic acid has several scientific research applications. It is used in the study of plant hormones and their roles in regulating plant growth and stress responses. Researchers have found that phaselic acid can provide drought resistance and other survival attributes to crops, potentially leading to the development of more robust plant strains . Additionally, phaselic acid has been studied for its potential health benefits, including the reduction of chronic diseases and the promotion of glucose uptake by muscles, which may help diabetics . In red clover, phaselic acid accumulates to high levels and is a crucial component of a natural system that prevents protein breakdown during harvest and storage .

Mecanismo De Acción

Phaselic acid exerts its effects by inhibiting glutamate receptors in the mouse brain . In plants, it is believed to regulate abscisic acid levels by controlling its catabolism.

Comparación Con Compuestos Similares

Phaselic acid is similar to other terpenoid catabolites of abscisic acid, such as violaxanthin and neoxanthin. it is unique in its ability to impede stomatal closure and reduce photosynthesis at high concentrations . Other similar compounds include xanthoxin and 8’-hydroxyabscisate, which are also involved in the biosynthesis and catabolism of abscisic acid .

Propiedades

Número CAS |

423170-79-0 |

|---|---|

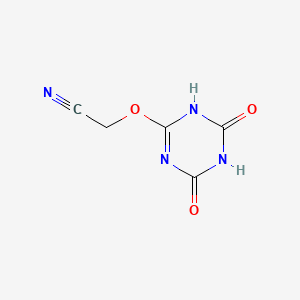

Fórmula molecular |

C13H12O8 |

Peso molecular |

296.23 g/mol |

Nombre IUPAC |

(2R)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxybutanedioic acid |

InChI |

InChI=1S/C13H12O8/c14-8-3-1-7(5-9(8)15)2-4-12(18)21-10(13(19)20)6-11(16)17/h1-5,10,14-15H,6H2,(H,16,17)(H,19,20)/b4-2+/t10-/m1/s1 |

Clave InChI |

PMKQSEYPLQIEAY-XCRNYIDWSA-N |

SMILES isomérico |

C1=CC(=C(C=C1/C=C/C(=O)O[C@H](CC(=O)O)C(=O)O)O)O |

SMILES canónico |

C1=CC(=C(C=C1C=CC(=O)OC(CC(=O)O)C(=O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.